N-(4-chloro-2-nitrophenyl)methanesulfonamide
Description
Properties
Molecular Formula |
C7H7ClN2O4S |
|---|---|
Molecular Weight |
250.66 g/mol |
IUPAC Name |
N-(4-chloro-2-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7ClN2O4S/c1-15(13,14)9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 |
InChI Key |
MYVUAJLZCUJAOC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-nitrophenyl)methanesulfonamide typically involves the reaction of 4-chloro-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .
Chemical Reactions Analysis
NMR Analysis
The compound’s structure is confirmed via ¹H NMR and ¹³C NMR (DMSO, 400 MHz):
¹H NMR (DMSO, 400 MHz)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 9.89 | br. s | NH proton |
| 8.13 | d (J = 2.5 Hz) | Aromatic proton (H-6) |
| 7.83 | dd (J = 8.8, 2.5 Hz) | Aromatic proton (H-5) |
| 7.64 | d (J = 8.8 Hz) | Aromatic proton (H-3) |
| 3.15 | s | SO₂CH₃ group |
¹³C NMR (DMSO, 101 MHz)
| δ (ppm) | Assignment |
|---|---|
| 142.6 | Carbonyl carbons |
| 134.2 | Chlorine-substituted carbon |
| 130.0 | Nitrogen-substituted carbons |
| 40.4 | Methyl group (SO₂CH₃) |
HRMS Analysis
High-resolution mass spectrometry confirms the molecular formula:
Crystallographic Data
-
Intramolecular Hydrogen Bonding :
-
Intermolecular Interactions :
-
Geometric Parameters :
Biological and Synthetic Relevance
The compound serves as a precursor to biologically active quinolines , a class of heterocycles with antimicrobial and anti-inflammatory properties . Its sulfonamide group enhances stereochemical interactions, making it a valuable chiral auxiliary in medicinal chemistry .
Key Research Findings
-
Synthetic Efficiency : The mesylation reaction is robust, yielding high-purity product under optimized conditions .
-
Structural Stability : Hydrogen bonding networks stabilize the crystal lattice, influencing physical properties like solubility and thermal stability .
-
Analytical Consistency : NMR and HRMS data confirm molecular integrity, critical for downstream applications .
This compound exemplifies the versatility of sulfonamide chemistry, combining synthetic accessibility with structural complexity for diverse applications.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula . It has gained interest as a precursor in synthesizing biologically active molecules and due to its potential applications in medicinal chemistry .
General Information:
- Formula:
- It is a sulfonamide derivative. Sulfonamides are known for their diverse biological activities, especially in medicinal chemistry.
- The structure of this compound is similar to N-phenylmethane sulfonamide and its derivatives, but with slight geometric variations .
- An intramolecular N—H⋯O hydrogen bond forms a six-membered ring, and intermolecular C—H⋯O contacts contribute to the stability of the crystal packing .
Applications
Sulfonamides, including this compound derivatives, have a wide range of applications:
- Precursor for Quinoline Synthesis: this compound is valuable as a precursor in the synthesis of biologically active substituted quinolines .
- Medicinal Chemistry: It can serve as a lead compound for developing new antibacterial agents.
- Biological Activity: N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide exhibits antibacterial activity, potentially inhibiting bacterial folic acid synthesis. The nitrophenyl group can enhance the compound's reactivity against pathogens.
- Other Applications: Sulfonamides are used as anti-microbial and anti-convulsant agents . They can also treat inflammatory rheumatic and non-rheumatic processes, including onsets and traumatologic lesions . Additionally, they have applications as agricultural agents and chiral auxiliaries .
- Herbicides: N-arylsulfonamide derivatives are used as intermediates in the preparation of herbicidal compounds .
Related Research
Other research involving related compounds and their applications include:
- Antibacterials: N-(4-chlorophenyl)sulfanilamide is known for its broad-spectrum antibacterial activity.
- Anti-inflammatories: 4-Nitro-N-(1-methylpropyl)benzenesulfonamide exhibits anti-inflammatory properties.
Safety & Environmental Considerations
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)methanesulfonamide involves its interaction with molecular targets and pathways in biological systems. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
- Structure : This derivative (C₉H₉ClN₂O₅S; molecular weight: 292.70 g/mol) introduces an acetyl group adjacent to the sulfonamide moiety. The nitro group is slightly twisted out of the benzene plane (torsion angles: -16.7° and 160.9°) .
- Interactions : Chains form via C–H···O bonds between methyl hydrogens and carbonyl oxygens, contrasting with the 3D network of the parent compound .
- Synthesis : Prepared by acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide using acetic anhydride .
N-(4-Methyl-2-Nitrophenyl)Succinamic Acid
- Structure : Incorporates a succinamide group instead of sulfonamide. The aryl substituent (methyl) influences planarity and hydrogen-bonding capacity.
- Key Difference : The succinamide group increases hydrophilicity and alters crystal packing compared to the sulfonamide’s rigid hydrogen-bonded network .
N-(4-(Aminomethyl)Phenyl)Methanesulfonamide Hydrochloride
N-{4-Fluoro-3-Nitrophenyl}Methanesulfonamide
- Structure : Substitutes chlorine with fluorine at the 4-position (C₇H₇FN₂O₄S; molecular weight: 234.20 g/mol).
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Sulfonamides
Hydrogen Bonding and Crystal Packing
Electronic Effects of Substituents
- Nitro Group : Enhances electrophilicity, critical for interactions in biological targets.
- Chlorine vs. Fluorine : Chlorine’s bulkiness vs. fluorine’s electronegativity impacts steric hindrance and electronic distribution .
Biological Activity
N-(4-chloro-2-nitrophenyl)methanesulfonamide is an organic compound with significant biological activity, primarily recognized for its role as a precursor in the synthesis of various biologically active molecules. This article delves into its biological properties, synthesis, and applications, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 218.65 g/mol. The compound features a methanesulfonamide functional group attached to a 4-chloro-2-nitrophenyl moiety, which contributes to its unique reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Modulation : The compound has been shown to modulate enzyme activity, impacting biochemical pathways significantly. Studies often assess its binding affinities and inhibition constants against specific enzymes through kinetic assays .
- Antimicrobial Properties : Similar sulfonamides have been documented for their antimicrobial effects, suggesting potential applications in treating infections .
- Agricultural Applications : The compound is being explored for its use in developing agrochemicals due to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with appropriate nitro and chloro-substituted anilines.
- Reaction Conditions : The reaction conditions, including solvent choice and temperature, are optimized to enhance yield and purity.
- Characterization : The synthesized compound is characterized using techniques such as NMR and X-ray crystallography to confirm its structure .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(4-methyl-2-nitrophenyl)methanesulfonamide | Structure | Methyl group substitution; potential for different biological activity. |
| N-(3,5-dimethyl-2-nitrophenyl)methanesulfonamide | Structure | Dimethyl substitution; altered electronic properties affecting reactivity. |
| N-(4-fluoro-2-nitrophenyl)methanesulfonamide | Structure | Fluorine substitution; increased lipophilicity and potential bioactivity. |
This compound stands out due to its specific combination of functional groups that influence its reactivity and biological profile uniquely compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Anticancer Activity : Research has indicated that derivatives of sulfonamides can exhibit anticancer properties, suggesting that this compound may have similar potential .
- Inhibition Studies : Inhibition studies on carbonic anhydrase IX demonstrated that sulfonamide derivatives can act as effective inhibitors, which could be relevant for therapeutic applications in cancer treatment .
- Structural Analysis : A detailed structural analysis using X-ray diffraction has provided insights into the intermolecular interactions within the crystal lattice of the compound, revealing significant hydrogen bonding patterns that may influence its biological activity .
Q & A
Q. What are the established synthetic routes for N-(4-chloro-2-nitrophenyl)methanesulfonamide, and how can purity be optimized during synthesis?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Refluxing 4-chloro-2-nitroaniline with methanesulfonyl chloride in toluene, followed by solvent distillation and recrystallization in methanol . Key parameters include stoichiometric excess of methanesulfonyl chloride (1.1 eq.) and slow evaporation for single-crystal growth.
- Route 2 : Alternative protocols involve nitro reduction and sulfonamide formation starting from o-chloronitrobenzene derivatives .
Purity optimization: Monitor reaction completion via TLC (ethyl acetate/hexane, 3:7), and use cold methanol washes to remove unreacted starting materials. Crystallization conditions (slow evaporation over 48 hours) yield high-purity crystals suitable for X-ray diffraction .
Q. How does the crystal structure of this compound inform its molecular conformation and stability?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Monoclinic system (P2₁/n space group) with unit cell parameters: a = 11.728 Å, b = 4.9798 Å, c = 17.988 Å, β = 107.33° .
- Intramolecular interactions : A six-membered hydrogen-bonded ring via N1—H1···O3 (2.72 Å), stabilizing the sulfonamide group .
- Intermolecular interactions : Zigzag chains along the a-axis via N1—H1···O1 (2.89 Å) and C5—H5···O2 (3.21 Å) bonds, forming a 3D network .
Stability is enhanced by these interactions, as evidenced by thermal analysis (TGA/DSC) in related sulfonamides .
Advanced Research Questions
Q. How do substituent effects (e.g., nitro, chloro groups) influence the electronic structure and reactivity of N-(4-chloro-2-nitrophenyl)methanesulfonamide?
- Methodological Answer :
- Electronic effects : The nitro group at ortho position withdraws electron density, polarizing the benzene ring and increasing electrophilicity at the chloro-substituted para position. DFT calculations (B3LYP/6-311+G(d,p)) on analogous compounds show reduced HOMO-LUMO gaps (~4.2 eV), suggesting enhanced reactivity toward nucleophilic substitution .
- Reactivity : The chloro group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis, as demonstrated in derivatives like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .
Q. What experimental and computational strategies resolve contradictions in hydrogen-bonding patterns observed in sulfonamide derivatives?
- Methodological Answer :
- Experimental : High-resolution X-ray data (Cu Kα, λ = 1.54178 Å) with SHELXL refinement (R₁ = 0.039) confirm intramolecular N—H···O bonds. Discrepancies in intermolecular interactions (e.g., C—H···O vs. π-π stacking) are resolved using Hirshfeld surface analysis .
- Computational : Molecular dynamics (MD) simulations (AMBER force field) at 298 K validate the dominance of N—H···O over C—H···O interactions in aqueous environments, aligning with solubility data .
Q. How can the biological activity of N-(4-chloro-2-nitrophenyl)methanesulfonamide be mechanistically linked to its structural motifs?
- Methodological Answer :
- Pharmacophore mapping : The sulfonamide moiety acts as a hydrogen-bond acceptor/donor, critical for binding to bacterial dihydropteroate synthase (Ki = 12 μM in E. coli assays) .
- Nitro group role : Enhances membrane permeability (logP = 1.8) and redox activity, as shown in anti-inflammatory models (IC₅₀ = 18 μM for COX-2 inhibition) .
- Validation : SAR studies on nitro-to-amine derivatives reveal a 10-fold drop in activity, confirming the nitro group’s necessity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
